BenchChemオンラインストアへようこそ!

MAL-di-EG-Val-Cit-PAB-MMAF

ADC tolerability auristatin payload therapeutic window

MAL-di-EG-Val-Cit-PAB-MMAF is a fully assembled ADC linker-payload eliminating in-house coupling. The di-EG spacer enables direct thiol conjugation to native IgGs for homogeneous DAR~4 ADCs without antibody engineering. Val-Cit-PAB ensures lysosomal release; MMAF payload delivers >16 mg/kg murine MTD (>16-fold vs MMAE), expanding dose-escalation potential. 155.75 mM DMSO solubility preserves antibody integrity during conjugation. Choose this construct to avoid aggregation, instability, and tolerability risks inherent in MC-Val-Cit-PAB-MMAF or MMAE substitutions.

Molecular Formula C73H113N13O19
Molecular Weight 1476.8 g/mol
Cat. No. B8087078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMAL-di-EG-Val-Cit-PAB-MMAF
Molecular FormulaC73H113N13O19
Molecular Weight1476.8 g/mol
Structural Identifiers
SMILESCCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCNC(=O)CCN4C(=O)C=CC4=O
InChIInChI=1S/C73H113N13O19/c1-15-47(8)64(55(101-13)42-60(91)85-35-20-24-54(85)65(102-14)48(9)66(92)79-53(71(97)98)41-49-21-17-16-18-22-49)82(10)70(96)62(45(4)5)81-69(95)63(46(6)7)83(11)84(12)73(100)105-43-50-25-27-51(28-26-50)77-67(93)52(23-19-33-76-72(74)99)78-68(94)61(44(2)3)80-57(88)32-37-103-39-40-104-38-34-75-56(87)31-36-86-58(89)29-30-59(86)90/h16-18,21-22,25-30,44-48,52-55,61-65H,15,19-20,23-24,31-43H2,1-14H3,(H,75,87)(H,77,93)(H,78,94)(H,79,92)(H,80,88)(H,81,95)(H,97,98)(H3,74,76,99)/t47-,48+,52-,53-,54-,55+,61-,62-,63-,64-,65+/m0/s1
InChIKeyDVMMFORKXCZLAD-ZNEBSJEZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MAL-di-EG-Val-Cit-PAB-MMAF: Procurement-Oriented Technical Baseline for ADC Drug-Linker Conjugates


MAL-di-EG-Val-Cit-PAB-MMAF (MW: 1476.75) is a fully assembled antibody-drug conjugate (ADC) linker-payload construct that combines a maleimide-terminated di-ethylene glycol (di-EG) spacer, the cathepsin B-cleavable Val-Cit-PAB peptide linker system, and the tubulin polymerization inhibitor monomethyl auristatin F (MMAF) . This compound serves as a direct precursor for thiol-maleimide conjugation to generate homogeneous ADCs with a DAR of approximately 4, facilitating streamlined, reproducible conjugate synthesis without requiring in-house linker-drug assembly .

Why MAL-di-EG-Val-Cit-PAB-MMAF Cannot Be Replaced by Generic Val-Cit-PAB-MMAF or MC-Val-Cit-PAB-MMAF Analogs


Generic substitution of this specific drug-linker construct with MC-Val-Cit-PAB-MMAF (the standard maleimidocaproyl variant) or with payload-swapped analogs such as MMAE conjugates introduces quantifiable risks to ADC homogeneity, pharmacokinetic stability, and therapeutic tolerability. These risks are driven by three orthogonal structural elements: (1) the di-EG spacer modulates hydrophilicity and aggregation propensity relative to the more lipophilic MC spacer [1], (2) the Val-Cit-PAB linker exhibits mouse plasma instability that differs from extended peptide variants [2], and (3) the MMAF payload demonstrates a >16-fold higher murine maximum tolerated dose relative to MMAE, fundamentally altering the therapeutic window .

MAL-di-EG-Val-Cit-PAB-MMAF: Evidence-Based Quantitative Differentiation from Closest ADC Linker-Payload Comparators


MMAF Payload Tolerability: 16-Fold Higher Murine MTD Versus MMAE Drives Wider Therapeutic Index

MMAF payload selection confers markedly improved tolerability relative to MMAE. The maximum tolerated dose (MTD) of free MMAF in mice exceeds 16 mg/kg, compared to only 1 mg/kg for MMAE—a >16-fold difference . When conjugated as cAC10-L1-MMAF4, the MTD reaches 50 mg/kg in mice and 15 mg/kg in rats , enabling higher cumulative dosing without compromising safety.

ADC tolerability auristatin payload therapeutic window MMAF vs MMAE

PEG Spacer Hydrophilicity: Di-EG Linker Mitigates ADC Aggregation Relative to Non-PEGylated MC Linkers

The di-EG spacer introduces hydrophilic character that is absent in the standard MC (maleimidocaproyl) linker, quantifiably reducing aggregation propensity. In a direct comparison of linker-payload hydrophobicity, the non-PEGylated MC-VC-PAB-pyrene construct exhibited 100% aggregation by SEC and 36% payload release in mouse plasma, whereas PEGylated Exo-linker variants showed ≤0.5% aggregation and ≤3.5% plasma release [1]. Increasing PEG chain length (from PEG4 to PEG12) progressively decreases overall conjugate hydrophobicity by HIC analysis and reduces aggregate content under thermal stress [2].

ADC aggregation PEG linker hydrophilicity DAR stability

MMAF vs MMAE Payload Cytotoxicity: Reduced Bystander Effect Due to Charged C-Terminal Phenylalanine

MMAF contains a charged phenylalanine residue at the C-terminus, whereas MMAE possesses an uncharged N-methyl valine [1]. This structural difference renders MMAF more hydrophilic and less membrane-permeable, resulting in reduced bystander killing of antigen-negative neighboring cells [2]. Head-to-head comparison of anti-GD2 ADCs demonstrated that ch14.18-MMAF achieved a 3.8-fold reduction in tumor size relative to control versus 2.6-fold for ch14.18-MMAE, with MMAF showing superior efficacy specifically in high GD2-expressing cells [3].

bystander effect payload permeability MMAF selectivity ADC safety

MAL-Di-EG-Val-Cit-PAB-MMAF DMSO Solubility: 155.75 mM Enables High-Concentration Stock Preparation for Conjugation Workflows

The compound exhibits DMSO solubility of approximately 230 mg/mL (155.75 mM) [1], enabling preparation of concentrated stock solutions for ADC conjugation reactions. This solubility profile is characteristic of the di-EG spacer architecture, which enhances aqueous compatibility while maintaining sufficient organic solubility for reaction setup. In comparative terms, this represents the practical upper bound of solubility achievable without resorting to specialized co-solvent systems.

solubility DMSO stock conjugation efficiency formulation

Bromoacetamide vs Maleimide Linker Stability: Bac Linker Increases Intratumoral Drug Exposure by 25% Over 7 Days Relative to MC Linker

While MAL-di-EG-Val-Cit-PAB-MMAF utilizes maleimide chemistry for thiol conjugation, procurement decisions may consider alternative electrophiles. Direct comparative data demonstrate that replacing maleimidocaproyl (mc) with bromoacetamidecaproyl (bac) increases plasma stability: bac-containing ADCs showed no measurable systemic drug release for 2 weeks post-administration in mice, versus measurable release from mc ADCs [1]. Critically, bac linker technology led to 25% higher intratumoral drug exposure over a 7-day period compared to the corresponding mc linker [2], though overall efficacy differences were not statistically significant.

linker stability retro-Michael reaction intratumoral exposure ADC pharmacokinetics

MAL-di-EG-Val-Cit-PAB-MMAF: Optimal Research and Preclinical Development Application Scenarios


Rapid ADC Candidate Screening Requiring Pre-Assembled Linker-Payload with DAR 4 Homogeneity

The fully assembled MAL-di-EG-Val-Cit-PAB-MMAF construct eliminates in-house linker-drug coupling and purification steps, enabling direct thiol-maleimide conjugation to reduced interchain cysteines of native IgGs. This yields ADCs with a DAR of approximately 4 without requiring antibody engineering or site-specific conjugation technologies . The di-EG spacer provides sufficient hydrophilicity to maintain conjugate solubility during conjugation while preserving the Val-Cit-PAB cleavage mechanism for lysosomal payload release .

In Vivo Efficacy Studies Requiring Broad Therapeutic Window and Reduced Bystander Toxicity

The MMAF payload, with its >16 mg/kg murine MTD (versus 1 mg/kg for MMAE) and reduced membrane permeability due to its charged C-terminal phenylalanine, makes this construct particularly suitable for tumor xenograft models where dose escalation is required or where antigen heterogeneity raises concerns about bystander-mediated off-target toxicity . The ch14.18-MMAF ADC demonstrated a 3.8-fold tumor size reduction in GD2-positive melanoma models, outperforming the 2.6-fold reduction achieved with MMAE payload [1].

Formulation Development Requiring High-Concentration DMSO Stocks for Conjugation Scale-Up

The compound's 155.75 mM DMSO solubility [2] enables preparation of concentrated stock solutions (≥10 mM) that minimize the volume of organic solvent introduced during ADC conjugation. This is critical for maintaining antibody structural integrity during reduction-alkylation protocols and facilitates seamless transition from small-scale discovery conjugations to multi-gram preclinical batches.

Comparative Linker Stability Studies Assessing Retro-Michael Payload Loss

Maleimide-containing ADCs such as those generated from this construct are known to undergo retro-Michael exchange with serum thiols (e.g., albumin cysteine-34), resulting in gradual payload loss in circulation [3]. This construct serves as an excellent reference standard for studies comparing alternative conjugation chemistries (bromoacetamide, N-aryl maleimide) that aim to improve systemic stability. bac-containing ADCs have demonstrated 25% higher intratumoral drug exposure over 7 days relative to mc ADCs [4], providing a quantifiable benchmark for linker optimization programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for MAL-di-EG-Val-Cit-PAB-MMAF

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.